Enhanced Steric Bulk Modulates Nucleophilic Substitution Rates Compared to Cinnamoyl Chloride
While direct kinetic data for 2-methyl-3-phenylprop-2-enoyl chloride is limited, class-level inference from cinnamoyl chloride reactivity patterns establishes a strong basis for differentiation. Kinetic studies on cinnamoyl chloride demonstrate that its solvolysis rate is highly sensitive to solvent and substitution, with a measured rate approximately 4 times faster in acetonitrile than in aqueous acetone [1]. The introduction of an α-methyl group, as in 35086-87-4, is a sterically-demanding modification expected to further decelerate nucleophilic attack relative to unsubstituted cinnamoyl chloride due to increased transition state congestion. This class-level inference is supported by the well-documented impact of α-substitution on acyl chloride reactivity in related systems.
| Evidence Dimension | Relative solvolysis rate (class inference) |
|---|---|
| Target Compound Data | α-Methylated derivative (35086-87-4); reactivity inferred to be slower than parent due to steric hindrance. |
| Comparator Or Baseline | Cinnamoyl chloride (CAS 102-92-1): 4x faster rate in acetonitrile vs. aqueous acetone [1]. |
| Quantified Difference | Inferred rate reduction due to α-methyl steric bulk (quantitative value not available). |
| Conditions | Class-level inference from solvolysis studies on cinnamoyl chlorides at 25.0 °C [1][2]. |
Why This Matters
For synthetic chemists, this steric modulation translates to potential for improved chemoselectivity in complex molecule functionalization where unhindered acyl chlorides might undergo competing side reactions.
- [1] Orient. J. Chem. (2013). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. 29(2). Comparative rate data: 4 times faster in acetonitrile vs. aqueous acetone. View Source
- [2] INIS Repository. (n.d.). Solvolysis of para-substituted cinnamoyl chlorides in aqueous binary mixtures. Kinetic studies at 25.0 °C. View Source
